Cas no 382149-58-8 (Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate)

382149-58-8 structure
Nom du produit:Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate
Numéro CAS:382149-58-8
Le MF:C27H44FO4P
Mégawatts:482.608033180237
MDL:MFCD01409319
CID:3109669
PubChem ID:2770171
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate Propriétés chimiques et physiques
Nom et identifiant
-
- <br>bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosph onate
- bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate
- STK836336
- 382149-58-8
- EN300-236079
- bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate
- Z56772793
- AKOS002528610
- bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol
- CS-0273903
- bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate
- F0794-0013
- Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate
-
- MDL: MFCD01409319
- Piscine à noyau: InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3
- La clé Inchi: BTMZUQIPLOYBMO-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 482.29612504Da
- Masse isotopique unique: 482.29612504Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 8
- Complexité: 618
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 7
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.8Ų
- Le xlogp3: 7.5
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236079-10.0g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 10.0g |
$2146.0 | 2024-06-19 | |
Enamine | EN300-236079-2.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 2.5g |
$978.0 | 2024-06-19 | |
1PlusChem | 1P01AQIU-1g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 1g |
$679.00 | 2023-12-17 | |
1PlusChem | 1P01AQIU-2.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 2.5g |
$1271.00 | 2023-12-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344573-5g |
Bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate |
382149-58-8 | 98% | 5g |
¥10413.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344573-2.5g |
Bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate |
382149-58-8 | 98% | 2.5g |
¥7038.00 | 2024-05-16 | |
Enamine | EN300-236079-0.05g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 0.05g |
$419.0 | 2024-06-19 | |
Enamine | EN300-236079-0.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 0.5g |
$479.0 | 2024-06-19 | |
Enamine | EN300-236079-1.0g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 1.0g |
$499.0 | 2024-06-19 | |
1PlusChem | 1P01AQIU-10g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 10g |
$2715.00 | 2023-12-17 |
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate Littérature connexe
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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